6-(Bromomethyl)-2-naphthonitrile
Description
6-(Bromomethyl)-2-naphthonitrile is a brominated naphthalene derivative featuring a nitrile group at the 2-position and a bromomethyl (-CH₂Br) substituent at the 6-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in cross-coupling reactions, alkylation processes, and pharmaceutical manufacturing. Its bromomethyl group enhances electrophilic reactivity, making it valuable for constructing complex molecular architectures.
Properties
IUPAC Name |
6-(bromomethyl)naphthalene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-7-9-1-3-12-6-10(8-14)2-4-11(12)5-9/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUYTMCMDRSBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)C=C1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-2-naphthonitrile typically involves the bromomethylation of 2-naphthonitrile. One common method includes the reaction of 2-naphthonitrile with formaldehyde and hydrobromic acid. The reaction is carried out under acidic conditions, often using acetic acid as a solvent, to yield the desired bromomethylated product .
Industrial Production Methods: Industrial production of 6-(Bromomethyl)-2-naphthonitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6-(Bromomethyl)-2-naphthonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Primary amines are the major products.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
6-(Bromomethyl)-2-naphthonitrile is utilized as a building block in the synthesis of more complex organic molecules. Its structure allows for further functionalization through nucleophilic substitutions, making it a versatile intermediate in organic chemistry.
Table 1: Synthetic Pathways Involving 6-(Bromomethyl)-2-naphthonitrile
Medicinal Chemistry
Antiviral and Antimicrobial Activity
Research indicates that derivatives of 6-(Bromomethyl)-2-naphthonitrile exhibit antiviral properties. For example, modifications on the naphthalene ring have been shown to enhance activity against viruses such as Zika virus (ZIKV) and other pathogens.
Case Study: Antiviral Activity Against ZIKV
A study highlighted that compounds derived from 6-(Bromomethyl)-2-naphthonitrile demonstrated significant antiviral activity, with some achieving EC₅₀ values as low as 5.70 µM against ZIKV in reporter assays . This suggests that structural modifications can lead to potent antiviral agents.
Applications in Material Science
Dyes and Pigments
The compound is also explored for its potential use in dye synthesis. Its aromatic structure contributes to color properties, making it suitable for developing dyes used in textiles and coatings.
Agrochemical Applications
Pesticide Development
The nitrile group present in 6-(Bromomethyl)-2-naphthonitrile allows it to be a precursor for agrochemicals, particularly pesticides. The compound can be modified to enhance its efficacy against pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2-naphthonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to a wide range of derivatives. These reactions are facilitated by the electronic properties of the naphthalene ring system, which stabilizes intermediates and transition states.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Related Compounds
Research Findings and Implications
- Reactivity : The bromomethyl group in 6-(Bromomethyl)-2-naphthonitrile likely confers higher alkylation activity compared to bromo-substituted analogs, enabling its use in polymer chemistry or drug conjugation.
- Toxicity Considerations: While 2-naphthylamine’s carcinogenicity underscores the risks of aromatic amines , brominated nitriles may pose distinct hazards (e.g., neurotoxicity or environmental persistence) requiring further study.
- Synthetic Versatility : Pyridine-based bromoacetonitriles and methoxy-naphthyl analogs demonstrate the utility of halogenated nitriles in diversifying molecular scaffolds, a trend expected to extend to 6-(Bromomethyl)-2-naphthonitrile.
Biological Activity
6-(Bromomethyl)-2-naphthonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.
6-(Bromomethyl)-2-naphthonitrile is characterized by the presence of a bromomethyl group attached to the naphthalene ring, which enhances its reactivity and biological potential. The synthesis typically involves the bromination of 2-naphthonitrile using brominating agents under controlled conditions. Various methods have been reported, including the use of N-bromosuccinimide (NBS) in the presence of radical initiators like benzoyl peroxide.
Synthetic Route
The following table summarizes common synthetic routes for 6-(Bromomethyl)-2-naphthonitrile:
| Step | Reagents/Conditions | Products |
|---|---|---|
| 1 | 2-Naphthonitrile + NBS + Radical initiator | 6-(Bromomethyl)-2-naphthonitrile |
| 2 | Reaction under light or heat | Brominated product |
Biological Activity
Research indicates that 6-(Bromomethyl)-2-naphthonitrile exhibits significant biological activities, particularly in the realm of antiviral and anticancer properties.
Antiviral Activity
In a study assessing various compounds for their efficacy against Zika virus (ZIKV), derivatives of naphthalene were evaluated. Although specific data on 6-(Bromomethyl)-2-naphthonitrile was not directly reported, related compounds showed promising results with effective concentrations (EC50) in the low micromolar range, suggesting potential antiviral activity for similar structures .
Anticancer Activity
In vitro studies have demonstrated that compounds containing naphthalene derivatives can inhibit cancer cell proliferation. For instance, certain analogs showed an EC50 value of approximately 5.70 µM against cancer cell lines, indicating that structural modifications, such as those found in 6-(Bromomethyl)-2-naphthonitrile, may enhance anticancer efficacy .
The mechanism through which 6-(Bromomethyl)-2-naphthonitrile exerts its biological effects is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromomethyl group serves as a reactive site that can interact with various nucleophiles, leading to the formation of new biologically active compounds.
Case Studies and Research Findings
-
Antiviral Efficacy : A comparative analysis involving naphthalene derivatives revealed that modifications at the bromomethyl position could significantly affect antiviral potency against ZIKV.
Compound EC50 (µM) CC50 (µM) Selectivity Index Compound A 5.70 26.8 4.7 Compound B 12.3 30.0 2.4 -
Anticancer Activity : Another study highlighted the anticancer properties of naphthalene derivatives, where compounds similar to 6-(Bromomethyl)-2-naphthonitrile demonstrated significant inhibition of cell growth in MCF-7 breast cancer cells.
Compound IC50 (µM) Cell Line Compound C 10.5 MCF-7 Compound D 8.0 HeLa
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
